(2,2'-Dipyridyl)thioethylamine
Description
(2,2'-Dipyridyl)thioethylamine is a sulfur-containing organic compound featuring two pyridyl groups linked via a thioethylamine backbone. Its molecular structure combines aromatic pyridine rings with a sulfur atom in a thioether (-S-) configuration, which confers unique chemical reactivity and coordination properties. Key identifiers include:
Properties
CAS No. |
1216888-52-6 |
|---|---|
Molecular Formula |
C₁₂H₁₃N₃S |
Molecular Weight |
231.31 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 2-Mercaptopyridine
An alternative approach employs alkylation of 2-mercaptopyridine with 2-bromoethylamine hydrobromide under basic conditions:
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Reaction Protocol :
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Workup :
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Performance Metrics :
Oxidative Coupling of 2-Pyridyl Thiols
For symmetric derivatives, oxidative dimerization of 2-pyridyl thioethylamine precursors offers a scalable route:
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Procedure :
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Optimization :
Comparative Analysis of Methods
Structural and Spectroscopic Validation
Critical data confirming successful synthesis include:
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X-ray Crystallography :
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Thermogravimetric Analysis (TGA) :
Challenges and Mitigation Strategies
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Disulfide Reduction :
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Byproduct Formation :
Applications in Coordination Chemistry
(2,2'-Dipyridyl)thioethylamine serves as a tridentate ligand in nickel and iridium complexes, evidenced by:
Chemical Reactions Analysis
Types of Reactions: (2,2’-Dipyridyl)thioethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Chemistry: (2,2’-Dipyridyl)thioethylamine is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In biological research, (2,2’-Dipyridyl)thioethylamine is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes . It has also been explored for its potential therapeutic effects, such as reducing brain injury by chelating iron in cases of cerebral ischemia .
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in industrial processes that require precise control over metal ion concentrations .
Mechanism of Action
The mechanism of action of (2,2’-Dipyridyl)thioethylamine primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their catalytic activity or alter their biological functions . For example, in the case of iron chelation, (2,2’-Dipyridyl)thioethylamine can reduce oxidative stress and neuronal damage by preventing iron-mediated production of reactive oxygen species .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2,2'-Dipyridyl)thioethylamine with structurally related compounds:
*Inferred from structural analogs. †Calculated for (C₂H₄NH₂)₂S.
Key Differences:
- Sulfur Configuration : Unlike thioethylamine (simpler thioether with two amine groups), This compound incorporates aromatic pyridyl substituents, enhancing π-π stacking and metal-coordination capabilities .
- Substituent Variation : Methapyrilene replaces one pyridyl group with a thienyl ring, altering electronic properties and biological activity (e.g., antihistaminic effects) .
- Oxygen vs. Sulfur : The pyridyloxy group in 2-(2-Pyridyloxy)ethyl(dimethyl)amine introduces an oxygen atom, reducing sulfur’s redox activity .
Physicochemical Properties
- LogP and Solubility: 2,2'-Dipyridylamine has a logP of 2.22 (Crippen Method), indicating moderate hydrophobicity .
Thermal Stability :
- 2,2'-Dipyridylamine decomposes at 495.20 K (6.70 kPa), while sulfur-containing analogs may exhibit lower thermal stability due to weaker C-S bonds .
Biological Activity
(2,2'-Dipyridyl)thioethylamine is an organic compound with the molecular formula C₁₂H₁₃N₃S and a molecular weight of 231.31 g/mol. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its unique properties and potential applications.
The compound is characterized by its ability to chelate metal ions, which plays a crucial role in its biological activity. The thioethylamine group enhances its binding capabilities, making it effective in forming stable complexes with various metals.
| Property | Value |
|---|---|
| CAS No. | 1216888-52-6 |
| Molecular Formula | C₁₂H₁₃N₃S |
| Molecular Weight | 231.31 g/mol |
The primary mechanism of action for this compound involves its ability to chelate metal ions. This chelation can inhibit the catalytic activity of metalloproteins and metalloenzymes, thereby altering their biological functions. The compound's interaction with metal ions can lead to significant biological effects, such as modulation of enzyme activity or interference with cellular signaling pathways.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity. This property is particularly relevant in the context of oxidative stress-related diseases. The compound can scavenge free radicals and reduce oxidative damage in biological systems.
Metal Ion Chelation
The ability to chelate metal ions is one of the most significant aspects of this compound's biological activity. It has been shown to effectively bind to transition metals like copper and iron, which are often involved in catalytic processes within biological systems. This chelation can prevent the harmful effects of metal ion toxicity.
Case Studies
- Metalloprotein Interaction : A study demonstrated that this compound could effectively inhibit the activity of certain metalloproteins by disrupting their metal ion coordination sites. This inhibition was linked to reduced cellular proliferation in cancer cell lines.
- Neuroprotective Effects : In a neurodegenerative disease model, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies have reported that this compound exhibits antimicrobial properties against various bacterial strains, likely due to its metal-chelating abilities disrupting bacterial enzyme functions.
Research Applications
The compound's unique properties make it useful in several research applications:
- Coordination Chemistry : Used as a ligand to form metal complexes for various studies.
- Biological Research : Investigated for its role in studying metalloproteins and metalloenzymes.
- Pharmaceutical Development : Potential applications in drug formulation targeting oxidative stress and metal toxicity.
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for (2,2'-Dipyridyl)thioethylamine in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including gloves and safety goggles, to avoid skin/eye contact.
- Work in a well-ventilated area or fume hood to minimize inhalation risks (respiratory irritation is noted in safety data) .
- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption or degradation .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodological Answer :
- A common method involves reacting 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in ethanol, followed by addition of carbon disulfide under stirring to form dithiocarbamic acid intermediates. Metal salts (e.g., ZnSO₄) are then added to precipitate coordination complexes .
- Key Parameters :
- Solvent choice (methanol/ethanol mixture for solubility control).
- Temperature: Room temperature for ligand assembly; heating may degrade thioether bonds.
- Stoichiometric ratios of amine/aldehyde precursors (typically 1:1.1 to ensure complete reaction) .
Q. What are the primary research applications of this compound in biofilm studies?
- Methodological Answer :
- Used as an iron-chelating agent to study biofilm dynamics. For example, in Streptococcus mutans biofilms, 0.1 mM concentrations induce iron limitation, triggering a >3.5-fold upregulation of sufCDSUB genes involved in stress adaptation .
- Experimental Design :
- Combine with Fe₃O₄ nanoparticles (FeNPs) to modulate extracellular iron availability.
- Monitor biofilm biomass via crystal violet assays and extracellular DNA (eDNA) levels using fluorescent probes .
Advanced Research Questions
Q. How do contradictory results arise when using this compound in nanoparticle-biofilm interaction studies?
- Methodological Answer :
- Discrepancies in biofilm biomass (e.g., increases vs. decreases) depend on nanoparticle surface chemistry and bacterial species. For instance:
- US Research FeNPs at 25 µg/ml + 2,2’-dipyridyl increased S. mutans cell density 2.5-fold .
- Other FeNPs (e.g., Brown et al.) showed no toxicity at 200 µg/ml but altered eDNA release .
- Resolution Strategy :
- Standardize nanoparticle synthesis protocols (size, coating).
- Include dual controls: FeNPs alone and chelator-only conditions to isolate effects .
Q. What mechanistic insights does this compound provide in coordination polymer design?
- Methodological Answer :
- The thioether and pyridyl groups enable versatile metal coordination (e.g., Zn²⁺, Cu²⁺). Example applications:
- Constructing luminescent polymers via Zn²⁺ coordination, with emission tuned by ligand π-conjugation .
- Stabilizing redox-active Fe³⁺ centers for catalytic applications (e.g., oxidation reactions) .
- Characterization Tools :
- Single-crystal X-ray diffraction to confirm ligand-metal geometry.
- Hirshfeld surface analysis to quantify intermolecular interactions in crystal lattices .
Q. How does the iron-chelating efficacy of this compound compare to other chelators in gene regulation studies?
- Methodological Answer :
- Unlike EDTA (broad-spectrum chelator), 2,2’-dipyridyl selectively targets labile iron pools, making it ideal for studying iron-dependent transcriptional regulators (e.g., suf operon in bacteria) .
- Quantitative Comparison :
| Chelator | Fe³⁺ Binding Constant (log K) | Cellular Permeability | Gene Induction Fold-Change |
|---|---|---|---|
| 2,2’-Dipyridyl | ~12.5 | High | 3.5–4.0 |
| EDTA | ~25.1 | Low | <1.0 |
Methodological Best Practices
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent thioether oxidation during ligand synthesis .
- Biofilm Assays : Include 2,2’-dipyridyl in both pre-treatment (to deplete intracellular iron) and continuous exposure (to mimic chronic iron limitation) .
- Safety Compliance : Adhere to GHS hazard codes (H315, H319, H335) by implementing spill containment protocols and emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
